molecular formula C30H36N2O4 B12418905 N2-Des(L-valinyl) N2-acetyl Lopinavir-d9

N2-Des(L-valinyl) N2-acetyl Lopinavir-d9

Cat. No.: B12418905
M. Wt: 497.7 g/mol
InChI Key: HDNHHDQVEXYDGF-VJFGHSTISA-N
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Description

N2-Des(L-valinyl) N2-acetyl Lopinavir-d9 is a derivative of Lopinavir, a well-known antiretroviral medication used in the treatment of HIV/AIDS. This compound is specifically labeled with deuterium (d9), which makes it useful in various scientific research applications, particularly in the fields of pharmacokinetics and drug metabolism studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Des(L-valinyl) N2-acetyl Lopinavir-d9 involves multiple steps, starting from the parent compound, Lopinavir. The process typically includes the removal of the L-valinyl group followed by the acetylation of the resulting intermediate. Deuterium labeling is introduced at specific stages to ensure the incorporation of nine deuterium atoms. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N2-Des(L-valinyl) N2-acetyl Lopinavir-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N2-Des(L-valinyl) N2-acetyl Lopinavir-d9 is widely used in scientific research, including:

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of drugs.

    Drug Metabolism: Investigating the metabolic pathways and identifying metabolites.

    Biological Studies: Understanding the interaction of the compound with biological systems.

    Industrial Applications: Used in the development and testing of new pharmaceuticals.

Mechanism of Action

The mechanism of action of N2-Des(L-valinyl) N2-acetyl Lopinavir-d9 involves its interaction with specific molecular targets, primarily proteases. The compound inhibits the activity of these enzymes, thereby preventing the replication of viruses such as HIV. The deuterium labeling enhances the stability and metabolic profile of the compound, making it a valuable tool in drug development and research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-Des(L-valinyl) N2-acetyl Lopinavir-d9 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in metabolic studies .

Properties

Molecular Formula

C30H36N2O4

Molecular Weight

497.7 g/mol

IUPAC Name

N-[(2S,4S,5S)-5-[[2-[2,6-bis(trideuteriomethyl)phenoxy]acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2,2,2-trideuterioacetamide

InChI

InChI=1S/C30H36N2O4/c1-21-11-10-12-22(2)30(21)36-20-29(35)32-27(18-25-15-8-5-9-16-25)28(34)19-26(31-23(3)33)17-24-13-6-4-7-14-24/h4-16,26-28,34H,17-20H2,1-3H3,(H,31,33)(H,32,35)/t26-,27-,28-/m0/s1/i1D3,2D3,3D3

InChI Key

HDNHHDQVEXYDGF-VJFGHSTISA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)C([2H])([2H])[2H])O

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C)O

Origin of Product

United States

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